molecular formula C20H17F2N3O3 B1681457 Sarafloxacin CAS No. 98105-99-8

Sarafloxacin

Cat. No.: B1681457
CAS No.: 98105-99-8
M. Wt: 385.4 g/mol
InChI Key: XBHBWNFJWIASRO-UHFFFAOYSA-N
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Description

Sarafloxacin is a quinolone antibiotic drug that was developed for veterinary use. It belongs to the fluoroquinolone class of antibiotics, which are known for their broad-spectrum antibacterial activity. This compound was primarily used to treat bacterial infections in poultry and other animals. it was discontinued by its manufacturer, Abbott Laboratories, before receiving approval for use in the United States or Canada .

Mechanism of Action

Target of Action

Sarafloxacin is a fluoroquinolone antibiotic . Its primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes play a crucial role in controlling DNA topology and assisting in DNA replication, repair, deactivation, and transcription .

Mode of Action

The bactericidal action of this compound results from the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, this compound interferes with the replication, transcription, and repair of bacterial DNA, leading to the death of the bacteria .

Biochemical Pathways

It is known that the inhibition of dna gyrase and topoisomerase iv disrupts the normal functioning of bacterial dna processes . This disruption can lead to a cascade of effects that ultimately result in bacterial cell death .

Pharmacokinetics

Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution

Result of Action

The primary result of this compound’s action is the death of bacterial cells . By inhibiting key enzymes involved in DNA processes, this compound causes a disruption in these processes that the bacterial cells cannot survive . This makes this compound an effective antibiotic against a range of bacterial infections .

Action Environment

The efficacy and stability of this compound, like other antibiotics, can be influenced by various environmental factors . These can include the presence of other pollutants, temperature, dissolved oxygen levels, and the specific chemical properties of the environment . Understanding these factors is important for predicting the behavior and effectiveness of this compound in different environments .

Biochemical Analysis

Biochemical Properties

Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV . This interaction is facilitated by the carboxyl and ketone groups at positions 3 and 4 of the this compound molecule .

Cellular Effects

This compound has been shown to have significant effects on bacterial cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to this compound by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .

Molecular Mechanism

It is known that this compound, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study conducted on Muscovy ducks showed that the area under the concentration-time curves (AUC 0-24h) were 8.57±0.59 and 8.37±0.29 μg·h/ml following intravenous and oral administration, respectively .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. A study conducted on Muscovy ducks found that a 10 mg/kg dose may be insufficient for treatment of E. coli O78 infections with an MIC equally to or over 0.125 μg/ml .

Metabolic Pathways

It has been found that exogenous L-leucine can increase the killing effect of this compound on SAR-R and other clinically resistant Salmonella serotypes by stimulating the metabolic state of bacteria, especially the TCA cycle .

Transport and Distribution

It is known that the mobility and transport of antibiotics in the environment depend on their sorption behavior .

Subcellular Localization

It is known that the subcellular location generally concerns the mature protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sarafloxacin can be synthesized through a series of chemical reactions involving the formation of the quinolone core structure. One common method involves the reaction of 6-fluoro-1,4-dihydro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid with 4-fluoroaniline under specific conditions to yield this compound .

Industrial Production Methods: The industrial production of this compound hydrochloride involves the preparation of a soluble powder based on solid dispersion technology. This method includes uniformly mixing this compound hydrochloride with anhydrous dextrose and performing ball milling in a planetary ball mill. Soluble adjuvants are then added to obtain the finished product .

Chemical Reactions Analysis

Types of Reactions: Sarafloxacin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as N-substituted piperazinyl this compound derivatives .

Comparison with Similar Compounds

  • Ciprofloxacin
  • Enrofloxacin
  • Sparfloxacin
  • Norfloxacin
  • Levofloxacin

Properties

IUPAC Name

6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHBWNFJWIASRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

91296-87-6 (hydrochloride)
Record name Sarafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8048494
Record name Sarafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98105-99-8
Record name Sarafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98105-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarafloxacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sarafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11491
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sarafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SARAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SARAFLOXACIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sarafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039526
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of sarafloxacin?

A1: this compound, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , ]

Q2: How does resistance to this compound develop in bacteria?

A2: Resistance to this compound can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing the drug's binding affinity. [, ]

Q3: Is there cross-resistance between this compound and other fluoroquinolones?

A3: Yes, cross-resistance can occur due to shared mechanisms of action and potential for similar resistance mutations. Continuous or excessive use of any fluoroquinolone can contribute to the development of resistance to others within this class. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly mentioned in the provided abstracts, the molecular formula of this compound hydrochloride is C20H17F2N3O3·HCl, and its molecular weight is 421.8 g/mol.

Q5: Are there studies exploring the structure-activity relationship (SAR) of this compound?

A5: Yes, researchers have investigated the SAR of this compound and related fluoroquinolones. Three-dimensional computer modeling, molecular mechanical, and quantum mechanical methods have been employed to understand how structural modifications affect antibody binding and cross-reactivity with other quinolones. [, ]

Q6: Have there been any pharmacokinetic studies comparing this compound to other quinolones?

A8: Yes, a comparative study in Atlantic salmon evaluated the pharmacokinetics of this compound alongside oxolinic acid, flumequine, and enrofloxacin. The study found differences in bioavailability, elimination half-life, and maximum plasma concentration among the four quinolones. []

Q7: How stable is this compound under different storage conditions?

A9: A study revealed that this compound hydrochloride in a three-component suspension experienced crystal growth at 40°C, leading to formulation inhomogeneity and assay inconsistencies. This highlights the importance of appropriate storage temperatures to maintain drug stability. []

Q8: What strategies have been explored to improve the solubility and bioavailability of this compound?

A10: Researchers have successfully developed this compound hydrochloride β-cyclodextrin inclusion complexes to enhance its solubility and stability. This formulation demonstrated a significant increase in both properties compared to the raw material. []

Q9: Are there slow-release formulations of this compound available?

A11: Yes, researchers have developed slow-release this compound hydrochloride microcapsules. These microcapsules aim to provide a sustained release of the drug, improving its efficacy and potentially reducing the frequency of administration. []

Q10: What bacterial infections has this compound been tested against in vitro?

A12: In vitro studies demonstrate this compound's effectiveness against various bacterial species, including Escherichia coli, Salmonella pullorum, Pasteurella multocida, Streptococcus equisilis, and different strains of Vibrio spp. and Aeromonas hydrophila. [, , , , , , ]

Q11: Has the efficacy of this compound been evaluated in animal models of infection?

A13: Several studies demonstrate the in vivo efficacy of this compound in treating bacterial infections in various animal models. For instance, it has shown efficacy against Edwardsiella ictaluri infection in channel catfish, experimentally induced Streptococcosis suum and Colibacillosis in pigs, and experimentally induced salmonellosis in chicks. [, , , ]

Q12: What is the acute toxicity profile of this compound in animal studies?

A15: Studies in mice indicate that this compound hydrochloride exhibits low acute toxicity, with an oral LD50 above 5000 mg/kg body weight. []

Q13: Have any mutagenicity or teratogenicity studies been conducted on this compound?

A16: Yes, studies in rats and mice found no evidence of mutagenicity or significant teratogenic effects at therapeutically relevant doses of this compound. []

Q14: Have any immunoassays been developed for this compound detection?

A18: Yes, both enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization immunoassays (FPIAs) have been developed for sensitive and specific detection of this compound. These methods offer advantages like high throughput and potential for on-site analysis. [, , ]

Q15: Are there established quality control measures for this compound production and use?

A19: While specific quality control measures are not detailed in the abstracts, regulatory bodies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) provide guidelines for the manufacturing and quality control of veterinary drugs, including this compound. []

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